L-Ibotenic acid

Description

Natural Occurrence and Ecological Significance of Ibotenic Acid in Amanita Species Ibotenic acid is a compound naturally found in several species of the Amanita genus.nih.govtaylorandfrancis.comIts presence contributes to the ecological interactions of these fungi, including their traditional use as insecticides.wikipedia.orgpensoft.netmdpi.com

Other Ibotenic Acid-Containing Amanita Species Beyond A. muscaria and A. pantherina, ibotenic acid and muscimol (B1676869) have been reported in other Amanita species. These include Amanita gemmata, Amanita aprica, and Amanita regalis.nih.govtaylorandfrancis.commedscape.comresearchgate.netAmanita ibotengutake, a species found in Japan, is also known to contain ibotenic acid and is considered very similar to A. pantherina.nih.govwikipedia.orgThe presence and concentration of these compounds can vary across these species.medscape.com

Table 1: Selected Ibotenic Acid-Containing Amanita Species

| Species | Common Name | Notes |

|---|---|---|

| Amanita muscaria | Fly Agaric | Widely distributed, historically used. iceers.orgwikipedia.org |

| Amanita pantherina | Panther Cap | Generally more potent. wikipedia.orgacslab.com |

| Amanita gemmata | Gemmed Amanita | Contains ibotenic acid and muscimol. nih.govtaylorandfrancis.commedscape.com |

| Amanita aprica | Contains ibotenic acid and muscimol. taylorandfrancis.comresearchgate.net | |

| Amanita regalis | Contains ibotenic acid and muscimol. taylorandfrancis.comresearchgate.net |

Overview of Ibotenic Acid's Significance in Neuroscience Research Ibotenic acid holds significant importance in neuroscience research, primarily due to its activity as a potent non-selective agonist of glutamate (B1630785) receptors.nih.govwikipedia.orgtaylorandfrancis.comIt strongly activates NMDA, group I, and group II metabotropic glutamate receptors, and weakly activates AMPA and kainate receptors.wikipedia.orgThis excitatory action is leveraged in experimental settings.wikipedia.orgtaylorandfrancis.com

A key application of ibotenic acid in neuroscience is its use as a brain-lesioning agent in animal models, particularly in rodents. nih.govwikipedia.orgfrontiersin.org When injected directly into specific brain regions, ibotenic acid causes excitotoxicity by overactivating glutamate receptors, leading to calcium overload and neuronal cell death. wikipedia.orgfrontiersin.org This method is favored in certain studies because it tends to produce site-specific lesions that primarily damage neuronal cell bodies (perikarya) while sparing axons passing through the lesioned area. wikipedia.orgnih.govfrontiersin.org This selectivity allows researchers to investigate the functions of specific neuronal populations and circuits. nih.govfrontiersin.org Compared to other lesioning agents like kainic acid, ibotenic acid is considered less epileptogenic and produces more uniform lesions, making it a valuable tool for modeling cognitive dysfunctions and studying neurodevelopmental disorders. nih.govfrontiersin.orgnih.govnih.gov

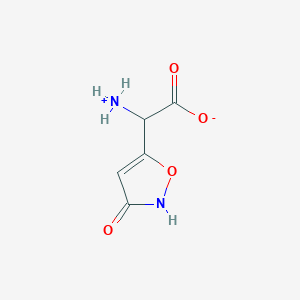

Structure

2D Structure

Properties

CAS No. |

2552-55-8 |

|---|---|

Molecular Formula |

C5H6N2O4 |

Molecular Weight |

158.11 g/mol |

IUPAC Name |

(2S)-2-amino-2-(3-oxo-1,2-oxazol-5-yl)acetic acid |

InChI |

InChI=1S/C5H6N2O4/c6-4(5(9)10)2-1-3(8)7-11-2/h1,4H,6H2,(H,7,8)(H,9,10)/t4-/m0/s1 |

InChI Key |

IRJCBFDCFXCWGO-BYPYZUCNSA-N |

Canonical SMILES |

C1=C(ONC1=O)C(C(=O)O)N |

Appearance |

Solid powder |

Other CAS No. |

2552-55-8 |

Pictograms |

Acute Toxic |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Acid, Ibotenic Ibotenic Acid |

Origin of Product |

United States |

Ii. Biosynthesis and Metabolism of Ibotenic Acid

Elucidation of the Biosynthetic Pathway of Ibotenic Acid

Research has focused on identifying the genes and enzymes responsible for the formation of ibotenic acid. The pathway is initiated by the modification of glutamic acid. wikipedia.orgfrontiersin.orgqmul.ac.ukgenome.jpoup.com

Identification of Biosynthetic Gene Clusters (BGCs)

Studies have identified a physically linked biosynthetic gene cluster (BGC), referred to as the ibo cluster, in Amanita muscaria that is responsible for ibotenic acid production. wikipedia.orgqmul.ac.ukgenome.jp This cluster contains several genes encoding enzymes believed to be involved in the biosynthetic route. The presence of these ibo genes has been linked to ibotenic acid production in at least three Amanita species belonging to section Amanita.

Role of Glutamic Acid as a Precursor

Glutamic acid has been established as the precursor for ibotenic acid biosynthesis. wikipedia.orgqmul.ac.ukgenome.jp The pathway is hypothesized to begin with the hydroxylation of glutamic acid. nih.gov

Enzymatic Steps in Ibotenic Acid Formation

The conversion of glutamic acid to ibotenic acid involves several enzymatic transformations catalyzed by enzymes encoded within the ibo gene cluster. wikipedia.orgqmul.ac.ukgenome.jpoup.com

Glutamate (B1630785) Hydroxylation by IboH

The initial and committed step in ibotenic acid biosynthesis is the stereoselective hydroxylation of L-glutamate at the C3 position. nih.gov This reaction is catalyzed by the enzyme IboH, which is an Fe(II)/2-oxoglutarate-dependent oxygenase. wikipedia.orgqmul.ac.ukgenome.jpnih.gov IboH specifically produces (2S,3S)-3-hydroxyglutamate from L-glutamate. Experimental evidence, including in vitro assays with recombinant IboH, has demonstrated its activity in converting glutamate to 3-hydroxyglutamate. nih.gov

Data Table: Key Enzyme in Ibotenic Acid Biosynthesis Initiation

| Enzyme | Gene | Function | Reaction Catalyzed | Cofactors Required | Source Organism |

| IboH | iboH | Glutamate 3-hydroxylase | L-glutamate + 2-oxoglutarate + O₂ → (3R)-3-hydroxy-L-glutamate + succinate (B1194679) + CO₂ qmul.ac.ukgenome.jp | Fe²⁺, 2-oxoglutarate, O₂ qmul.ac.ukgenome.jp | Amanita muscaria qmul.ac.ukgenome.jp |

Proposed Subsequent Enzymatic Conversions

Following the hydroxylation of glutamate by IboH, several subsequent enzymatic steps are proposed to lead to the formation of the isoxazole (B147169) core of ibotenic acid. qmul.ac.ukgenome.jpoup.com While the exact order of all intermediate reactions is still being fully elucidated, several enzymes from the ibo cluster are believed to play roles. nih.gov IboA, an adenylating enzyme, is likely involved in activating the carboxylic acid at position 5 to facilitate the formation of an amide bond. nih.gov The flavin monooxygenase IboF is thought to generate the N-O bond, potentially through N-hydroxylation. nih.govresearchgate.net Pyridoxal phosphate (B84403) (PLP)-dependent enzymes, IboG1 and IboG2, are proposed to be involved in the closure of the oxazolone (B7731731) ring. uniprot.org Finally, a cytochrome P450 monooxygenase, IboC, may catalyze the desaturation step to form the final ibotenic acid structure, possibly from an intermediate like tricholomic acid.

Data Table: Proposed Enzymes in Ibotenic Acid Biosynthesis

| Enzyme | Gene | Proposed Function | Homology to Known Enzymes |

| IboA | iboA | Adenylating enzyme (amide bond formation) | Non-ribosomal peptide synthetases |

| IboF | iboF | Flavin monooxygenase (N–O bond formation) | Heteroatom oxygenases |

| IboG1/G2 | iboG1/G2 | PLP-dependent oxazolone ring formation | Cystathionine (B15957) γ-synthase uniprot.org |

| IboC | iboC | Cytochrome P450 (oxidation, likely desaturation) | Patulin biosynthesis P450s |

Decarboxylation of Ibotenic Acid to Muscimol (B1676869)

Ibotenic acid is known to undergo decarboxylation to form muscimol. taylorandfrancis.comgenome.jpuniprot.orgjst.go.jpmdpi.comreddit.com This conversion can occur in vivo and contributes to the psychoactive effects associated with Amanita muscaria. taylorandfrancis.commdpi.com The decarboxylation is believed to be catalyzed by a decarboxylase enzyme, IboD, which is also encoded within the ibo gene cluster. nih.govuniprot.org This enzymatic conversion represents the final step in the metabolic pathway leading to muscimol formation from ibotenic acid. nih.govuniprot.org

In vivo Decarboxylation Processes

Ibotenic acid is considered a prodrug of muscimol, meaning it is converted into the more pharmacologically active compound within living organisms. wikipedia.orgsci-hub.se This conversion occurs through a decarboxylation process, where a carboxyl group is removed from the ibotenic acid molecule. wikipedia.orgsci-hub.se Research suggests that spontaneous decarboxylation of ibotenic acid to muscimol can occur in vivo following the consumption of Amanita muscaria. fda.gov This decarboxylation is a significant metabolic fate for ibotenic acid. sci-hub.se Approximately 10-20% of ingested ibotenic acid is reported to be converted to muscimol after decarboxylation. pensoft.netpensoft.net

Influence of pH and Temperature on Decarboxylation

The decarboxylation of ibotenic acid can be influenced by environmental factors such as pH and temperature. While ibotenic acid has been reported to be stable in water at ambient temperature, exposure to boiling water at pH extremes over several hours has been shown to induce decarboxylation to muscimol. sci-hub.st Studies have also shown that in a solvent system of DMSO and water, approximately 90% of ibotenic acid was converted to muscimol over the course of a week at ambient temperature. sci-hub.st This suggests that certain solvent conditions can facilitate the decarboxylation process even at moderate temperatures.

Ibotenic acid used for research purposes, such as brain lesioning in rats, is typically stored frozen in a phosphate-buffered saline solution at a pH of 7.4. Under these conditions, it can be kept for up to a year with no reported loss in toxicity, suggesting stability at this specific pH and low temperature. wikipedia.orgiiab.me

Enzymatic Basis of Decarboxylation (e.g., IboD)

The final step in the proposed biosynthesis of muscimol from ibotenic acid is the decarboxylation of ibotenic acid, catalyzed by the enzyme IboD. nih.govuniprot.org IboD is identified as a decarboxylase and is part of the gene cluster responsible for the biosynthesis of ibotenic acid and muscimol in Amanita muscaria. nih.govuniprot.org This enzymatic conversion contributes to the presence of muscimol in the mushroom. nih.gov

Comparative Biosynthetic Studies with Related Compounds

The biosynthesis of ibotenic acid shares similarities with the production of related compounds found in fungi. For instance, tricholomic acid, a metabolite produced by Tricholoma muscarium, is structurally related to ibotenic acid. nih.gov It has been proposed that the biosynthesis of tricholomic acid is similar to that of ibotenic acid, potentially omitting a desaturation step. nih.gov The discovery of the ibo gene cluster in Amanita muscaria provides an opportunity to compare the genetic basis of ibotenic acid production with putative producers of related compounds across diverse fungal taxa. nih.gov

The biosynthetic pathway is initiated by the hydroxylation of glutamic acid by IboH. wikipedia.orgnih.govresearchgate.net Following this initial step, proposed alternative biosynthetic pathways for ibotenic acid exist, potentially involving enzymes like IboA and IboF, which may be involved in amide bond formation and N-hydroxylation, respectively. nih.gov The enzymes IboG1 and IboG2, identified as cystathionine gamma-synthase-like enzymes, are also likely involved in the process, potentially in the substitution of a hydroxyl group by an O-N moiety. uniprot.org

Metabolic Fate and Excretion Pathways of Ibotenic Acid and its Metabolites

Following ingestion, ibotenic acid undergoes metabolic transformation, primarily through decarboxylation to muscimol. wikipedia.orgsci-hub.sepensoft.net This conversion occurs in vivo, including in the liver and brain. pensoft.net Both ibotenic acid and muscimol can be detected in human urine within an hour after ingestion of Amanita mushrooms. inchem.org The peak excretion of ibotenic acid typically occurs around the second hour post-ingestion. inchem.org

A substantial amount of ingested ibotenic acid is excreted in the urine in its unmetabolized form in humans. inchem.org While some ibotenic acid is converted to muscimol, virtually no muscimol is excreted when pure ibotenic acid is consumed, suggesting that the muscimol detected after mushroom ingestion is primarily a result of in vivo decarboxylation. inchem.org Studies in mice also indicate that a substantial amount of ingested ibotenic acid is excreted in the urine approximately one hour after ingestion. researchgate.net

Iii. Neuropharmacology of Ibotenic Acid

Ibotenic Acid as a Glutamate (B1630785) Receptor Agonist

Ibotenic acid is recognized as a potent agonist for both ionotropic N-methyl-D-aspartate (NMDA) receptors and certain groups of metabotropic glutamate receptors (mGluRs) wikipedia.org. It also exhibits weak agonistic activity at AMPA and kainate receptors wikipedia.org.

Agonistic Activity at NMDA Receptors

Ibotenic acid is a potent agonist of NMDA receptors wikipedia.orgontosight.ai. Its action at these receptors is a significant contributor to its neurotoxic effects wikipedia.orgiiab.me. Studies have shown that ibotenic acid's excitotoxicity can be blocked by uncompetitive antagonists of NMDA receptors, such as dizocilpine (B47880) wikipedia.orgiiab.me.

Mechanisms of NMDA Receptor Activation

NMDA receptors are ligand-gated ion channels that require the binding of glutamate (or an agonist like ibotenic acid) and a co-agonist, such as glycine, for activation wikipedia.org. Upon activation, the channel opens, allowing the influx of cations, particularly calcium ions (Ca2+), into the postsynaptic neuron wikipedia.org. Ibotenic acid's binding to the NMDA receptor facilitates this channel opening, leading to an influx of Ca2+ wikipedia.org.

Consequences of Excessive NMDA Receptor Activation

Excessive activation of NMDA receptors by agonists like ibotenic acid leads to a significant influx of Ca2+ into neurons wikipedia.orgnih.gov. This calcium overload triggers a cascade of intracellular events that can result in neuronal cell death, a process known as excitotoxicity wikipedia.orgnih.govkoreamed.org. The excessive Ca2+ influx can activate various enzymes, including Ca2+/Calmodulin Kinase (CaM-KII), which can lead to the production of reactive oxygen species and damage to surrounding tissue wikipedia.org. Prolonged stimulation of NMDA receptors can perturb ion homeostasis and lead to energy depletion nih.gov. This excitotoxicity is a key mechanism by which ibotenic acid is used to create selective brain lesions in research wikipedia.orgcaymanchem.com. Studies using ibotenic acid to induce lesions in animal models of neurodegenerative diseases have shown alterations in the expression of NMDA receptor subunits like NR2A and NR2B, which are involved in synaptic plasticity and neuronal survival nih.gov.

Agonistic Activity at Metabotropic Glutamate Receptors (mGluRs)

In addition to its effects on NMDA receptors, ibotenic acid also acts as an agonist at certain metabotropic glutamate receptors wikipedia.org. mGluRs are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission through various second messenger systems tocris.comharvardapparatus.com.

Group I and II mGluR Activation

Ibotenic acid is a potent agonist of group I (mGluR1 and mGluR5) and group II (mGluR2 and mGluR3) metabotropic glutamate receptors wikipedia.orgiiab.me. Research indicates that ibotenate-stimulated cAMP formation in rat brain cortical slices can involve the activation of mGluR1, as well as influence from group II mGluRs nih.gov. Studies investigating mGluR activation in the striatum suggest that contralateral rotation induced by a nonselective agonist like 1S,3R-ACPD is mediated by group I mGluRs, with group II agonists showing no such effect in that specific context jneurosci.org.

Data on Ibotenic Acid Activity at mGluR Subtypes:

| mGluR Subtype | Agonistic Activity | EC50 (µM) | Reference |

| mGluR1a | Agonist | 43 | hellobio.com |

| mGluR2 | Agonist | 110 | hellobio.com |

| mGluR3 | Agonist | Not specified | wikipedia.orgiiab.me |

| mGluR5a | Agonist | 17 | hellobio.com |

Note: EC50 values indicate the half maximal effective concentration.

Lack of Activity at Group III mGluRs

Studies have shown that ibotenic acid is inactive at group III metabotropic glutamate receptors (mGluR4, mGluR6, mGluR7, and mGluR8) wikipedia.orgiiab.me. This lack of activity at group III mGluRs distinguishes its pharmacological profile from some other glutamate analogues iiab.me.

Weak Agonistic Activity at AMPA and Kainate Receptors

While ibotenic acid is known to strongly activate NMDA and group I and II metabotropic glutamate receptors, it also exhibits weak agonistic activity at AMPA and kainate receptors. wikipedia.orgtermedia.pl AMPA receptors are ionotropic glutamate receptors that mediate fast excitatory neurotransmission in the central nervous system. wikipedia.org Kainate receptors are also ionotropic glutamate receptors, and ibotenic acid is listed as an agonist for this receptor type. wikipedia.org Research has shown that ibotenic acid can be used as a lead compound in the development of selective agonists for AMPA receptors. researchgate.netnih.govnih.gov Studies using microelectrophoretic techniques have investigated the selective interactions of ibotenic acid and its structural analogs with central glutamic acid and aspartic acid receptors. nih.gov

Effects on Neurotransmitter Systems

Beyond its direct and indirect interactions with glutamate and GABA receptors, ibotenic acid influences the balance and activity of several other neurotransmitter systems. frontiersin.orgbohrium.comfrontiersin.org

Cholinergic System Modulation

Ibotenic acid has been shown to affect the cholinergic system. frontiersin.orgbohrium.comfrontiersin.org Studies involving the administration of ibotenic acid to rats have indicated impairments in cholinergic transmission, particularly in brain regions like the hippocampus. pensoft.netnih.gov This modulation is an area of research, partly due to the observed changes in cholinergic activity in neurological conditions. pensoft.netnih.gov Research using ibotenic acid-induced lesions in rats has demonstrated decreased choline (B1196258) levels in the brain stem. bohrium.comfrontiersin.orgfrontiersin.org

Dopaminergic System Interactions

Interactions with the dopaminergic system have also been observed. frontiersin.orgbohrium.comfrontiersin.org Studies have investigated the effects of ibotenic acid-induced lesions on dopaminergic neurons. nih.gov Research in mice exposed to ibotenic acid has shown alterations in dopaminergic neurotransmitters, with region-specific and time-dependent effects. frontiersin.orgbohrium.comfrontiersin.org For instance, studies have reported increased levels of homovanillic acid, a dopamine (B1211576) metabolite, in the brain stem following ibotenic acid exposure. bohrium.comfrontiersin.orgfrontiersin.org Ibotenic acid lesions have also been used experimentally to study dopamine uptake sites in the brain. jneurosci.org

Serotonergic System Modulation

Ibotenic acid, along with its metabolite muscimol (B1676869), has been shown to induce a generalized increase in serotonin (B10506) levels in the brain. mdpi.compensoft.net Studies in mice and rats have indicated significant increases in serotonin concentrations after ibotenic acid administration. pensoft.netfrontiersin.org This modulation of the serotonergic system is considered a contributor to the psychoactive effects associated with ibotenic acid and muscimol. pensoft.netresearchgate.net

GABA/Glutamic Acid System Balance

Ibotenic acid, being a glutamate analog, directly impacts the balance between the excitatory glutamic acid and the inhibitory GABA systems. researchgate.netfrontiersin.orgnih.gov Glutamic acid and GABA are the predominant excitatory and inhibitory neurotransmitters in the brain, crucial for maintaining normal nervous system function. frontiersin.orgfrontiersin.org Exposure to ibotenic acid can lead to a decrease in glutamic acid levels, particularly in certain brain regions like the hippocampus and brain stem, potentially due to increased conversion to GABA via decarboxylation. frontiersin.orgfrontiersin.orgfrontiersin.org This alteration in the balance between these two key neurotransmitter systems is hypothesized to contribute to the observed neurological effects. frontiersin.orgnih.gov

Comparative Pharmacology with Other Excitotoxins (e.g., Kainic Acid)

Ibotenic acid and kainic acid are both potent excitotoxins frequently employed in neuroscience research to induce targeted neuronal lesions, yet they exhibit distinct pharmacological profiles and neurotoxic characteristics. While both compounds exert their effects by interacting with glutamate receptors, the specific receptor subtypes they primarily target and the resulting patterns of neurotoxicity differ significantly.

Ibotenic acid acts as a potent agonist at N-methyl-D-aspartate (NMDA) receptors and group I and II metabotropic glutamate receptors (mGluRs), while showing only weak activity at AMPA and kainate receptors. wikipedia.orgiiab.me In contrast, kainic acid is a potent agonist primarily targeting kainate receptors and also functions as a partial agonist at AMPA receptors. researchgate.netwikipedia.org This difference in receptor binding selectivity underlies many of their divergent effects.

Research findings highlight key distinctions in the neurotoxic lesions produced by these two excitotoxins. Studies comparing intracerebral injections in rats have shown that ibotenic acid typically results in more discrete, spherical lesions localized to the injection site. nih.govnih.govcolab.ws It tends to spare axons of passage, making it a favored tool for ablating specific neuronal cell bodies within a region without disrupting connecting fibers. nih.govfrontiersin.org Kainic acid, conversely, can induce more widespread neuronal degeneration that may extend beyond the injection site. nih.gov The vulnerability of neurons to kainic acid can also be more variable across different brain regions, with areas like the hippocampal CA3 neurons showing particular sensitivity. frontiersin.org

Another significant difference lies in their epileptogenic activity. Kainic acid is known for its potent convulsant properties and is widely used to induce seizures in experimental animals. wikipedia.orgfrontiersin.org Ibotenic acid, while possessing comparable excitotoxic potency to kainic acid, is considerably less epileptogenic. frontiersin.org This lower propensity for inducing seizures contributes to ibotenic acid being considered less toxic to the animals in some experimental paradigms and capable of producing more discrete lesions. nih.gov

The distinct mechanisms of action are further underscored by studies using receptor antagonists. The neurotoxic effects of ibotenic acid are primarily mediated through the activation of NMDA receptors and can be attenuated or blocked by selective NMDA receptor antagonists. frontiersin.org Kainic acid's neurotoxicity, mediated through kainate and AMPA receptors, shows a different sensitivity profile to various antagonists. researchgate.netwikipedia.org

The following table summarizes some of the comparative pharmacological aspects of Ibotenic Acid and Kainic Acid:

| Feature | Ibotenic Acid | Kainic Acid |

| Primary Receptor Targets | NMDA receptors, Group I/II mGluRs wikipedia.orgiiab.me | Kainate receptors, AMPA receptors (partial agonist) researchgate.netwikipedia.org |

| AMPA Receptor Activity | Weak agonist wikipedia.org | Partial agonist wikipedia.org |

| Kainate Receptor Activity | Weak agonist wikipedia.org | Potent agonist wikipedia.org |

| Lesion Characteristics | Discrete, spherical, spares axons of passage nih.govnih.govcolab.wsfrontiersin.org | Can be more widespread, variable neuronal vulnerability nih.govfrontiersin.org |

| Epileptogenic Activity | Less epileptogenic frontiersin.org | Potent convulsant wikipedia.orgfrontiersin.org |

| Mechanism Blockade | Primarily blocked by NMDA antagonists frontiersin.org | Blocked by AMPA/kainate antagonists wikipedia.org |

Detailed research findings have elucidated these differences. For instance, a study comparing the neurotoxic properties after intracerebral application in rats found ibotenate to be 5-10 times less toxic than kainate in terms of the dose required, and noted that kainate injections often resulted in degeneration distant from the injection site, limiting its use for targeted lesions. nih.gov Another study highlighted that while both showed similar excitotoxic potency, ibotenate did not induce behavioral seizures, unlike kainate. frontiersin.org The same study further demonstrated that ibotenate's excitotoxicity was prevented by selective NMDA receptor antagonists, whereas kainate's effects were resistant to these antagonists. frontiersin.org

These comparative studies underscore that while both ibotenic acid and kainic acid are valuable tools for inducing excitotoxic lesions in research, their distinct receptor profiles and resulting neurotoxic patterns necessitate careful consideration when choosing the appropriate agent for specific experimental goals.

Iv. Excitotoxicity and Neurodegeneration Induced by Ibotenic Acid

Mechanisms of Ibotenic Acid-Induced Excitotoxicity

The neurotoxic effects of ibotenic acid are primarily mediated through the excessive stimulation of NMDA receptors. wikipedia.orgnih.gov This overactivation triggers a series of intracellular events that ultimately result in neuronal damage and death. wikipedia.org

Calcium Overload and Its Downstream Effects

A critical consequence of excessive NMDA receptor activation by ibotenic acid is a massive influx of calcium ions into the neuron. wikipedia.orgfrontiersin.orgnih.gov Normally, NMDA receptors allow calcium ions to pass through upon activation, playing a role in synaptic plasticity. wikipedia.org However, ibotenic acid binding leads to an excessive entry of Ca²⁺ into the cell, disrupting intracellular calcium homeostasis. wikipedia.orgfrontiersin.org This calcium overload can activate various intracellular enzymes, including proteases, lipases, and endonucleases, which degrade cellular components. researchgate.net Furthermore, excessive intracellular calcium can impair mitochondrial function, leading to reduced ATP production and increased generation of reactive oxygen species. wikipedia.org

Oxidative Damage and Reactive Oxygen Species Production

The calcium overload induced by ibotenic acid contributes significantly to oxidative stress within neurons. wikipedia.orgnih.gov The enhanced influx of Ca²⁺ can overstimulate the mitochondrial electron transport system, leading to increased production of reactive oxygen species (ROS). wikipedia.org These free radicals can cause oxidative damage to lipids, proteins, and DNA, further compromising neuronal function and viability. Studies have shown that ibotenic acid-induced neurodegeneration is associated with increased oxidative stress markers. nih.govresearchgate.net

Selective Neuronal Vulnerability

While ibotenic acid can cause neuronal damage, the vulnerability of different neuronal populations to its excitotoxic effects can vary. This selective neuronal vulnerability is a complex phenomenon influenced by various factors, including the specific types and subtypes of glutamate (B1630785) receptors expressed by neurons, their metabolic state, and the presence of endogenous protective mechanisms. yakusaku.jp For instance, studies have shown differential vulnerability of hippocampal subfields to excitotoxins like NMDA and kainate, suggesting inherent differences in neuronal susceptibility. yakusaku.jp Research has also indicated that chronic stress can enhance ibotenic acid-induced damage selectively in certain hippocampal regions, such as the CA3 region, in a sex-dependent manner in rats. nih.govnih.gov The reasons for these selective vulnerabilities are still under investigation but may involve differences in calcium buffering capacity, energy metabolism, or the activation of specific signaling pathways. sonar.ch

Ibotenic Acid as a Tool for Lesioning in Neuroscience Research

Due to its reliable excitotoxic properties, ibotenic acid has become a widely used tool for creating targeted brain lesions in experimental animals, particularly rodents. frontiersin.orgnih.govfda.govnih.gov This technique allows researchers to investigate the functional roles of specific brain regions and neuronal circuits by selectively destroying the cell bodies within those areas. frontiersin.orgnih.gov

Site-Specific Brain Lesions in Animal Models (e.g., Rats)

Direct stereotaxic injection of ibotenic acid into specific brain regions of animals like rats allows for the creation of localized and well-demarcated lesions. wikipedia.orgfrontiersin.orgnih.govnih.govnih.gov This site-specific lesioning is crucial for studying the behavioral and cognitive consequences of damage to particular neural structures. wikipedia.orgnih.gov For example, ibotenic acid injections into the hippocampus are commonly used to study learning and memory deficits, as this region is critical for these functions. wikipedia.orgnih.govnih.gov Compared to other lesioning methods, ibotenic acid is favored for its ability to produce relatively discrete lesions. wikipedia.orgnih.gov

Perikaryal-Specific and Axon-Sparing Lesion Profile

A key advantage of using ibotenic acid for lesioning is its perikaryal-specific and axon-sparing profile in adult animals. frontiersin.orgnih.govfda.govnih.govnih.gov This means that while the cell bodies (perikarya) of neurons at the injection site are destroyed due to the high concentration of glutamate receptors, axons passing through the lesioned area or nerve terminals originating from distant neurons are largely spared. frontiersin.orgnih.govnih.govnih.gov This selectivity is attributed to the primary localization of excitatory amino acid receptors on neuronal cell bodies and dendrites rather than on axons. nih.govnih.gov This axon-sparing property is particularly valuable as it allows researchers to differentiate between the effects of losing local neuronal populations and the disruption of fibers of passage. frontiersin.orgnih.govnih.gov However, it is worth noting that in developing brains, ibotenic acid may not consistently produce axon-sparing lesions. frontiersin.org

Applications in Studying Brain Function and Neuropathology

Due to its ability to induce localized and selective neuronal damage, ibotenic acid is a valuable tool in neuroscience research. frontiersin.orgnih.gov It is frequently used to create targeted brain lesions in animal models to investigate the function of specific brain regions and the mechanisms underlying neuropathological conditions. ontosight.aifrontiersin.org Compared to other lesioning agents like kainic acid, ibotenic acid offers the advantage of producing more discrete, perikaryal-specific lesions while sparing axons of passage, making it a preferred choice for targeted studies. frontiersin.orgnih.gov

Hippocampal Lesioning and Learning/Memory Studies

The hippocampus plays a critical role in learning and memory. nih.gov Ibotenic acid is commonly used to create targeted lesions within the hippocampus of rodents to study the impact of damage to this region on various learning and memory processes. wikipedia.orgnih.goviiab.me Studies utilizing ibotenic acid-induced hippocampal lesions have demonstrated impairments in tasks requiring spatial and contextual information processing. nih.gov For instance, rats with ibotenate lesions of the hippocampus show deficits in spatial memory tasks like the Morris water maze. jneurosci.org Research involving selective ibotenate lesions targeting different components of the hippocampal formation, such as the dentate gyrus and CA1-CA3 regions, has provided insights into the specific contributions of these subregions to learning and memory. nih.goviiab.me

| Study | Target Region in Hippocampus | Observed Learning/Memory Deficit | Citation |

| Zola et al. (2000) | Hippocampus | Impaired recognition memory (VPC task) | jneurosci.org |

| Jarrard (1989) | Dentate gyrus, CA1-CA3 | Impaired spatial and contextual learning/memory | nih.goviiab.me |

| Morimoto et al. (1998) | Hippocampus | Synergistic neuronal loss with β-amyloid | jst.go.jp |

| Liu et al. (2022) | Hippocampus | Impaired spatial and working memory (mice) | frontiersin.org |

Modeling Neurodegenerative Diseases (e.g., Alzheimer's Disease)

Ibotenic acid is utilized to create animal models that mimic certain aspects of neurodegenerative diseases, particularly Alzheimer's disease (AD). frontiersin.orgresearchgate.net The excitotoxic neuronal damage induced by ibotenic acid, especially in regions like the hippocampus and entorhinal cortex, resembles the neuronal loss observed in AD patients. frontiersin.orgtandfonline.com Intrahippocampal administration of ibotenic acid in rats has been shown to induce pathological variations similar to those seen in AD, including neuroinflammation and neurodegeneration. frontiersin.orgresearchgate.net These models are valuable for investigating the underlying mechanisms of neurodegeneration and evaluating potential therapeutic strategies. frontiersin.orgresearchgate.net For example, studies have used ibotenic acid-induced neurodegeneration in the entorhinal cortex and hippocampus to model the neuronal loss observed in AD patients and test the neuroprotective effects of compounds like berberine (B55584). tandfonline.com Co-injection of ibotenic acid with amyloid-beta peptides has also been reported to induce significant neuronal death, further mimicking AD pathology. jst.go.jpxiahepublishing.com

Investigating Cholinergic Dysfunction

Cholinergic dysfunction is a significant feature of several neurological disorders, including Alzheimer's disease, and plays a crucial role in learning and memory. researchgate.netbmrat.org Ibotenic acid-induced lesions, particularly in areas with significant cholinergic innervation like the hippocampus and nucleus basalis of Meynert, can lead to impairments in cholinergic transmission. frontiersin.orgresearchgate.netbmrat.org Studies have shown that intrahippocampal administration of ibotenic acid can induce cholinergic dysfunction, characterized by altered expression of cholinergic receptors and increased acetylcholinesterase activity. frontiersin.orgresearchgate.netbmrat.orgnih.gov This makes ibotenic acid models useful for investigating the impact of cholinergic deficits on cognitive function and evaluating interventions aimed at the cholinergic system. frontiersin.orgresearchgate.net

Neuropathological Changes Associated with Ibotenic Acid Administration

Ibotenic acid administration leads to characteristic neuropathological changes in the brain, primarily due to its excitotoxic effects. nih.govnih.govresearchgate.net

Neuronal Cell Loss and Degeneration

A primary consequence of ibotenic acid administration is significant neuronal cell loss and degeneration in the targeted brain regions. nih.govtandfonline.comnih.gov This is a direct result of the excessive influx of calcium ions and subsequent excitotoxic cascade triggered by the overactivation of glutamate receptors. wikipedia.orgxiahepublishing.com Histological analysis of brain tissue following ibotenate injection reveals pathological alterations such as disorganized cellular architecture, shrunken cells, and a marked disappearance of nerve cells in affected areas like the hippocampus, striatum, substantia nigra, and piriform cortex. frontiersin.orgnih.govtandfonline.com The neuronal degeneration is often perikaryal-specific, meaning it primarily affects the cell bodies while largely sparing axons of passage. frontiersin.orgnih.gov

Calcium Deposits in Brain Regions

In certain vulnerable brain areas, ibotenic acid-induced neurodegeneration is accompanied by the formation of calcium deposits, also referred to as calcifications or concretions. nih.govnih.govresearchgate.netcapes.gov.br These deposits have been observed in regions such as the substantia nigra, globus pallidus, ventral pallidum, substantia innominata, and certain thalamic nuclei following ibotenate injection. nih.govcapes.gov.br Ultrastructural studies have shown that these calcium deposits initially appear within the mitochondria of degenerating neurons and dendrites. nih.gov Over time, a fibrillar matrix forms at the border between glial cells and dendrites, which further accumulates calcium. nih.gov The inorganic components of these calcifications consist primarily of calcium and phosphate (B84403), deposited in a polycrystalline manner, resembling hydroxyapatite. capes.gov.br The formation and growth of these calcium deposits are time-dependent processes. nih.govnih.gov

| Brain Region Affected by Ibotenic Acid | Neuropathological Changes Observed | Citation |

| Hippocampus | Neuronal cell loss, disorganized architecture, cell shrinkage | frontiersin.orgtandfonline.comnih.gov |

| Striatum | Disappearance of nerve cells | nih.gov |

| Substantia Nigra | Disappearance of nerve cells, calcium deposits | nih.govnih.govnih.govcapes.gov.br |

| Piriform Cortex | Disappearance of nerve cells | nih.gov |

| Globus Pallidus | Calcium deposits | researchgate.netcapes.gov.br |

| Ventral Pallidum | Neuronal death (cholinergic cells), calcium deposits | researchgate.netxiahepublishing.comresearchgate.net |

| Substantia Innominata | Neuronal death (cholinergic cells), calcium deposits | researchgate.netxiahepublishing.comresearchgate.net |

| Nucleus Basalis of Meynert | Neuronal death (cholinergic cells) | researchgate.netxiahepublishing.com |

| Thalamic nuclei | Calcium deposits | |

| Entorhinal Cortex | Pathological changes, neuronal loss | frontiersin.orgtandfonline.comnih.gov |

Alterations in Brain Architecture

Ibotenic acid-induced excitotoxicity leads to significant and observable alterations in brain architecture. Studies employing intracerebral injections of ibotenic acid in rats have consistently demonstrated a marked disappearance of nerve cells in various brain regions, including the striatum, hippocampal formation, substantia nigra, and piriform cortex nih.gov. A key characteristic of ibotenic acid lesions is their perikaryal specificity, meaning they primarily target neuronal cell bodies while largely sparing axons of passage and nerve terminals of extrinsic origin nih.govfrontiersin.org. This selectivity makes ibotenic acid a valuable tool for selectively eliminating intrinsic neurons within a specific brain area to understand the function of that region nih.govfrontiersin.org.

Compared to other excitotoxins like kainic acid, ibotenic acid tends to produce more discrete and uniform lesions, regardless of the injection site nih.govfrontiersin.org. Histological analysis of brain tissue following ibotenic acid injection reveals a disruption of normal cellular architecture, neuronal cell loss, and the presence of dead cells in affected areas frontiersin.org. For instance, in the hippocampus, pathological alterations such as disorganized architecture, neuronal loss, and cell shrinkage have been observed in regions like CA1 and CA3 frontiersin.org. The pyramidal layer thickness in areas like CA4 can also be reduced frontiersin.org.

Furthermore, ibotenic acid-induced lesions can impact the plasticity of dendritic spines in regions such as the prefrontal cortex and amygdala, areas crucial for working memory and social behavior researchgate.net. Studies have shown a reduced density of dendritic spines and lower levels of associated proteins like postsynaptic density protein 95 (PSD-95), Synaptophysin (Syn), AMPA receptors, and brain-derived neurotrophic factor (BDNF) in animals with ibotenic acid-induced lesions researchgate.net. These changes in dendritic spine cytoarchitecture suggest alterations in synaptic connectivity and potential compensatory processes in response to the induced damage researchgate.net.

Data from studies investigating the impact of ibotenic acid on specific neuronal populations highlight the targeted nature of the damage. For example, injection into the striatum can lead to the disappearance of enkephalin immunoreactive neuronal cell bodies and nerve terminals within that nucleus nih.gov. Similarly, injection into the substantia nigra results in the disappearance of tyrosine hydroxylase immunoreactive cell bodies in the zona compacta nih.gov.

Neuroprotective Strategies Against Ibotenic Acid-Induced Toxicity

Given the neurotoxic effects of ibotenic acid, research has explored various strategies to mitigate the induced damage and protect against neurodegeneration. These strategies often focus on counteracting the mechanisms of excitotoxicity, oxidative stress, and inflammation triggered by ibotenic acid.

One area of investigation involves compounds with antioxidant and anti-inflammatory properties. For instance, berberine, an isoquinoline (B145761) alkaloid, has shown neuroprotective effects in ibotenic acid-induced neurodegeneration models in rats researchgate.nettandfonline.com. Berberine administration increased the survival of hippocampal precursor cells and promoted neuronal differentiation tandfonline.com. It also significantly increased the number of surviving pyramidal and granular cells in the hippocampus following ibotenic acid injection researchgate.nettandfonline.com. The protective effects of berberine may be mediated by blocking reactive oxygen species (ROS) production and its anti-inflammatory actions tandfonline.com.

Resveratrol (B1683913), a polyphenolic compound, has also demonstrated therapeutic potential against ibotenic acid-induced neurodegeneration nih.govfrontiersin.org. Studies have shown that resveratrol treatment can ameliorate the pathological alterations, such as disorganized architecture and neuronal cell loss, in the hippocampus and entorhinal cortex of ibotenic acid-lesioned rats frontiersin.org. Resveratrol administration significantly reduced alterations in the expression of NMDA receptor subunits (NR2A and NR2B) and cholinergic receptors, which were observed in ibotenic acid-treated animals nih.govfrontiersin.org. Furthermore, resveratrol improved behavioral parameters related to spatial learning and activity in these rats nih.gov. Its ability to efficiently counter oxidative stress is thought to contribute to its protective effects nih.gov.

Other compounds, such as those found in black pepper like piperine (B192125) and its analogs, have also shown promise in protecting against ibotenic acid-induced cognitive impairment nih.gov. These compounds may exert their effects by reducing oxidative stress, cholinergic damage, apoptosis, and neuroinflammation nih.gov. Additionally, minocycline, an antibiotic with anti-inflammatory and neuroprotective properties, has been shown to prevent ibotenic acid-induced neurotoxic effects, a process that appears to require the presence of microglia nih.gov. Minocycline treatment reversed the increase in microglial response and the augmentation of mGluR5 binding observed in ibotenic acid-lesioned animals nih.gov.

The potential for synergistic neuroprotection has also been explored. Studies have investigated the co-injection of ibotenic acid with other substances to model complex neurodegenerative conditions. For example, co-injections of amyloid-beta (Aβ) with a subthreshold dose of ibotenic acid have been used to induce lesions and disrupt spatial learning in rats, suggesting a synergistic neurotoxic effect iwu.edu. This approach allows researchers to study the interplay between different pathological factors in neurodegeneration.

Neuroprotective strategies aim to preserve neuronal integrity and function by targeting various pathways involved in ibotenic acid-induced toxicity, including glutamate receptor overactivation, oxidative stress, and neuroinflammation.

V. Analytical Methods for Ibotenic Acid and Its Metabolites

Extraction and Sample Preparation Techniques

Effective extraction and sample preparation are crucial first steps in the analysis of ibotenic acid and muscimol (B1676869) from complex matrices like mushroom tissue or biological samples. A common approach for extracting ibotenic acid and muscimol from mushrooms involves using aqueous methanol (B129727) solutions. For instance, a method for analyzing these compounds in Amanita muscaria utilized extraction with 70% methanol. jst.go.jp Following extraction, filtration is typically performed to remove solid debris. jst.go.jp

For biological samples such as urine or serum, sample preparation often involves steps to clean up the matrix and concentrate the analytes. Protein precipitation, for example, using acetonitrile, has been employed for extracting toxins from plasma. researchgate.netresearchgate.net Solid-phase extraction (SPE) is another valuable technique for purifying extracts and isolating ibotenic acid and muscimol from interfering substances. Anion exchange SPE cartridges, such as Oasis MAX, have been successfully used for the purification of these compounds from mushroom homogenates. researchgate.net Another method for isolating ibotenic acid and muscimol from urine utilized a strong cation exchanger (Dowex® 50W X8). researchgate.netnih.gov

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are widely used for the separation and quantification of ibotenic acid and its metabolites due to their ability to resolve these compounds from other components in the sample matrix. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are prominent methods in this regard. jst.go.jpsci-hub.seresearchgate.netnauss.edu.sa

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of ibotenic acid and muscimol, offering various modes of separation depending on the chemical properties of the analytes and the matrix. nih.govgenesispub.orguni.luedgccjournal.orgelementlabsolutions.com

RP-HPLC Methods

While ibotenic acid and muscimol are highly polar and not strongly retained on traditional reversed-phase (RP) columns, RP-HPLC methods have been developed for their analysis. scite.ai Ion-pair chromatography in the reversed-phase mode is one approach to enhance the retention and separation of these polar compounds. jst.go.jptandfonline.com For example, a method using an IRICA RP-18 (C18) column with sodium dodecyl sulfate (B86663) as a counter ion in the mobile phase was developed for the analysis of ibotenic acid and muscimol in Amanita muscaria. jst.go.jp This method achieved recoveries of over 98% and a minimum detectable concentration of approximately 1 ppm for both compounds. jst.go.jp Another study employed a Phenomenex Kinetex C18 column for the separation of muscimol and ibotenic acid in urine samples. edgccjournal.orgcardiosomatics.ru

Mixed-Mode HPLC (e.g., Primesep A column)

Mixed-mode HPLC columns offer multiple separation mechanisms, combining reversed-phase, ion-exchange, and/or ion-exclusion interactions, which can be advantageous for analyzing polar and ionizable compounds like ibotenic acid and muscimol. elementlabsolutions.comchromatographyshop.comhplc.eu Primesep A is an example of a mixed-mode column with strong acidic ion-pairing groups that can retain weak basic compounds through cation-exchange and separate acids using ion-exclusion, while also retaining neutral compounds via reversed-phase interactions. elementlabsolutions.comsielc.comsielc.com This type of column allows for the retention, separation, and analysis of ibotenic acid and muscimol using mobile phases containing water, acetonitrile, and an acid like phosphoric acid or sulfuric acid, without the need for traditional ion-pairing reagents in the mobile phase. sielc.comsielc.com UV detection at wavelengths such as 210 nm or 200 nm can be used with these methods, providing high resolution and peak symmetry. sielc.comsielc.com

Derivatization Strategies for HPLC Analysis

Due to the lack of strong UV chromophores in ibotenic acid and muscimol, derivatization is often employed to facilitate their detection, particularly with UV or fluorescence detectors, and to improve their chromatographic behavior. nih.govuni.lu Dansyl chloride (DNS-Cl) is a common derivatizing agent used for compounds with amino groups. sci-hub.sezjyfyxzz.com Derivatization with dansyl chloride followed by HPLC with UV detection has been reported for the analysis of ibotenic acid and muscimol in mushroom extracts. sci-hub.se This method involved extracting the compounds with aqueous methanol, derivatizing with dansyl chloride, and then ethylating the residue to convert dansyl-ibotenic acid to its ethyl ester (DNS-IBO-Et) for improved chromatographic separation. sci-hub.se The dansylated derivatives, DNS-muscimol and DNS-IBO-Et, showed distinct retention times and were separated without significant interference. sci-hub.se Another study utilized dansyl chloride derivatization coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination of ibotenic acid and muscimol in wild mushrooms, achieving good linearity and recoveries. zjyfyxzz.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique used for the analysis of ibotenic acid and muscimol, particularly in forensic and toxicological applications. nih.govresearchgate.netgenesispub.orgfishersci.pt GC-MS is suitable for volatile or semi-volatile compounds; therefore, derivatization is typically required to make ibotenic acid and muscimol amenable to GC analysis. researchgate.netnih.gov A method for the determination of ibotenic acid and muscimol in urine samples by GC-MS involved isolation using a strong cation exchanger and a one-step derivatization with ethyl chloroformate in an aqueous solution containing sodium hydroxide, ethanol, and pyridine. researchgate.netnih.gov This derivatization step converts the compounds into derivatives with satisfactory GC properties. researchgate.net Cycloserine has been used as an internal standard in such GC-MS methods. researchgate.netnih.gov This approach has been successfully applied to determine the concentrations of ibotenic acid and muscimol in the urine of individuals intoxicated with Amanita pantherina. researchgate.netnih.gov While GC-MS is effective for volatile derivatives, it's worth noting that some mushroom toxins, like amatoxins, are non-volatile and not suitable for direct GC-MS analysis. nauss.edu.sa

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely used and powerful technique for the analysis of ibotenic acid and its metabolites in various matrices, including mushroom extracts and biological fluids like serum and urine. researchgate.netresearchgate.netmdpi.com This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. researchgate.netmdpi.com LC-MS/MS allows for the simultaneous determination of multiple mushroom toxins, including ibotenic acid and muscimol. mdpi.com

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique particularly well-suited for the separation of polar compounds like ibotenic acid and muscimol. researchgate.netresearchgate.netmdpi.comscielo.org.za Unlike reversed-phase chromatography, which is less effective for retaining highly polar molecules without derivatization or ion-pairing agents, HILIC utilizes a hydrophilic stationary phase and a mobile phase with a high organic solvent concentration. researchgate.netscielo.org.zasci-hub.se This allows for better retention and separation of polar analytes based on hydrophilic interactions. researchgate.netscielo.org.za Studies have successfully employed HILIC columns, such as TSK-GEL Amide-80, for the separation of ibotenic acid and muscimol prior to MS/MS detection. researchgate.netnii.ac.jp

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with LC-MS/MS for the analysis of polar and thermolabile compounds like ibotenic acid. ESI produces charged molecules (ions) from the analytes in the liquid phase, which are then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity by fragmenting the precursor ions and detecting specific product ions. researchgate.netnih.gov This Multiple Reaction Monitoring (MRM) mode is often used for the quantitative analysis of ibotenic acid and muscimol, monitoring specific ion transitions (e.g., m/z 159→113.1 for ibotenic acid and m/z 115→98.1 for muscimol). researchgate.netnii.ac.jp While direct measurement by LC-MS/MS can be challenging for trace amounts due to limited transitions, derivatization techniques, such as bimolecular dansylation, can be employed to enhance sensitivity and facilitate detection. researchgate.netsci-hub.sezjyfyxzz.com

Use of Internal Standards (e.g., Acivicin)

The use of internal standards (IS) is a critical aspect of quantitative LC-MS/MS analysis to compensate for variations in sample preparation, matrix effects, and instrument performance. researchgate.net Acivicin, an analog of ibotenic acid, has been successfully employed as an internal standard in the LC-MS/MS analysis of ibotenic acid and muscimol in various matrices, including mushroom samples and human serum. researchgate.netresearchgate.netnii.ac.jpspringermedizin.descispace.com The internal standard is added to the samples at a known concentration before extraction and analysis, allowing for the accurate quantification of the target analytes by comparing their responses to that of the internal standard. researchgate.net Other internal standards, such as L-tyrosine-¹³C9,¹⁵N for ibotenic acid and tyramine-d4 for muscimol, have also been reported in methods employing derivatization. researchgate.net

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is another analytical technique utilized for the determination of ibotenic acid and its metabolites. researchgate.netnih.govmdpi.com CE separates analytes based on their charge-to-size ratio within a capillary tube, and the separated components are then detected by a mass spectrometer. nih.gov CE-MS, particularly when coupled with electrospray ionization tandem mass spectrometry (CE-ESI-MS/MS), has been shown to be a sensitive method for the identification, separation, and determination of mushroom toxins, including ibotenic acid, muscimol, and muscarine, in biological samples like human urine. researchgate.netnih.gov One advantage of CE-MS can be the potential to minimize sample pretreatment steps. nih.gov

Quantitative Analysis and Validation Parameters

Quantitative analysis of ibotenic acid and its metabolites using techniques like LC-MS/MS and CE-MS requires thorough validation to ensure the reliability and accuracy of the results. sigmaaldrich.comeuropa.eu Method validation typically involves evaluating several key parameters. sigmaaldrich.comeuropa.eu

Linearity, Accuracy, and Precision

Linearity assesses the ability of an analytical method to yield test results that are directly proportional to the concentration of the analyte within a defined range. europa.eu For ibotenic acid and muscimol analysis by LC-MS/MS, good linearity has been reported over various concentration ranges in both mushroom extracts and biological fluids, with correlation coefficients typically exceeding 0.99. researchgate.netresearchgate.netsci-hub.senii.ac.jpnih.govzjyfyxzz.comsigmaaldrich.com

Accuracy measures the closeness of the test results obtained by the method to the true value. europa.eu Studies have demonstrated satisfactory accuracy for the determination of ibotenic acid and muscimol using validated LC-MS/MS methods, with reported recovery rates generally falling within acceptable ranges. researchgate.netresearchgate.netsci-hub.senii.ac.jpzjyfyxzz.comsigmaaldrich.com

Precision refers to the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu Both intraday and interday precision are evaluated. researchgate.netsci-hub.senii.ac.jp LC-MS/MS methods for ibotenic acid and muscimol have shown satisfactory precision, with reported relative standard deviations (RSDs) within acceptable limits. researchgate.netresearchgate.netsci-hub.senii.ac.jpzjyfyxzz.comsigmaaldrich.com For CE-ESI-MS/MS, repeatability of peak area and migration time have also been evaluated, showing low RSD values. nih.gov

Table 1: Summary of Validation Parameters for Ibotenic Acid Analysis by LC-MS/MS

| Parameter | Matrix | Concentration Range | Linearity (Correlation Coefficient) | Accuracy (Recovery %) | Precision (RSD %) | Reference |

| Linearity | Mushroom | 10 - 500 µg/g | > 0.99 | - | - | researchgate.netnii.ac.jp |

| Linearity | Human Serum | 10 - 1,000 ng/mL | > 0.999 | - | - | researchgate.net |

| Linearity | Wild Mushroom | 0.5 - 250 mg/kg | 0.997 | - | - | zjyfyxzz.com |

| Linearity | Plasma | 1 - 500 ng/mL | 0.998 | - | - | researchgate.netsigmaaldrich.com |

| Linearity | Mushroom | 40 - 2500 ppm | > 0.998 | - | - | sci-hub.senih.gov |

| Accuracy | Mushroom | - | - | 84.6 - 107 | - | researchgate.netnii.ac.jp |

| Accuracy | Human Serum | Various spiked levels | - | 87.9 - 103 | - | researchgate.net |

| Accuracy | Wild Mushroom | Three spiking levels | - | 84.5 - 102.0 | 4.7 - 8.6 | zjyfyxzz.com |

| Accuracy | Plasma | Three spiked levels | - | 90.7 - 111.4 | 6.4 - 10.3 | researchgate.netsigmaaldrich.com |

| Accuracy | Mushroom | Spiked blank mushroom (40, 400, 2000 ppm) | - | 95.4 - 101.1 | 1.8 - 5.5 | sci-hub.se |

| Precision | Mushroom | - | - | - | Satisfactory | researchgate.netnii.ac.jp |

| Precision | Human Serum | - | - | - | Satisfactory | researchgate.net |

| Precision | Wild Mushroom | Three spiking levels | - | 84.5 - 102.0 | 4.7 - 8.6 | zjyfyxzz.com |

| Precision | Plasma | Three spiked levels | - | 90.7 - 111.4 | 6.4 - 10.3 | researchgate.netsigmaaldrich.com |

| Precision | Mushroom | Spiked blank mushroom (40, 400, 2000 ppm) | - | 95.4 - 101.1 | 1.8 - 5.5 | sci-hub.se |

Limits of Detection and Quantification

The accurate determination of ibotenic acid and its primary metabolite, muscimol, in various matrices such as mushrooms and biological fluids is crucial for research, toxicology, and clinical analysis. The limits of detection (LOD) and limits of quantification (LOQ) are key performance parameters that define the lowest concentrations of an analyte that an analytical method can reliably detect and quantify, respectively. These limits are influenced by the chosen analytical technique, sample preparation method, and the matrix being analyzed europa.eu.

Various analytical methods have been developed for the determination of ibotenic acid and muscimol, each offering different sensitivities. High-performance liquid chromatography (HPLC) coupled with UV detection has been used, often requiring derivatization to improve sensitivity and retention of these polar compounds on reversed-phase columns sci-hub.se. For instance, a method involving dansyl chloride derivatization and ethylation followed by HPLC with UV detection reported LODs of 7.8 mg/L for ibotenic acid and 1.4 mg/L for muscimol in mushroom extracts. The corresponding LOQs were 25.9 mg/L for ibotenic acid and 4.6 mg/L for muscimol researchgate.net. Another ion-interaction HPLC method with UV detection at 230 and 254 nm reported detection limits of 18 µg/L for ibotenic acid and 30 µg/L for muscimol tandfonline.comresearchgate.net.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely employed due to its high sensitivity and selectivity. Direct LC-MS/MS analysis of ibotenic acid and muscimol can be challenging due to their polarity and low molecular weight, often yielding only a few characteristic fragment ions nih.govresearchgate.net. To enhance detection limits in biological matrices like plasma, derivatization with agents such as dansyl chloride prior to LC-MS/MS has been developed. A method utilizing bimolecular dansylation and LC-MS/MS achieved LODs of 0.3 ng/mL for ibotenic acid and 0.1 ng/mL for muscimol in plasma nih.govresearchgate.net. The linear ranges for this method were 1-500 ng/mL for ibotenic acid and 1-200 ng/mL for muscimol in plasma nih.gov.

LC-MS/MS methods for simultaneous determination of multiple mushroom toxins, including ibotenic acid and muscimol, in various samples have also been established. A comprehensive method for analyzing 12 mushroom toxins in mushrooms, serum, urine, and simulated gastric fluid reported method LOQs of 0.01-0.2 mg/kg for mushrooms and 0.15-2.0 µg/L for biological liquid samples mdpi.com. While specific LOQ values for ibotenic acid and muscimol in serum and urine were not explicitly provided in this context, the general range indicates the sensitivity achievable for mushroom toxins in these matrices using LC-MS/MS mdpi.com.

Capillary electrophoresis (CE) coupled with various detectors, such as contactless conductivity detectors (C⁴D), has also been explored for the analysis of ibotenic acid and muscimol. A CE-C⁴D method for the simultaneous determination of ibotenic acid, muscimol, and other substances in saliva reported LODs of 2.1 mg/L for ibotenic acid and 3.6 mg/L for psilocybin (another mushroom compound, but shows the method's capability for polar compounds) researchgate.netrsc.org. The LOQ for ibotenic acid in saliva was reported as 7.9 mg/L researchgate.netrsc.org. Another method using single drop microextraction coupled with capillary electrophoresis (SDME-CE) for muscimol and psilocin in urine reported a LOD of 0.016 mg/L and an LOQ of 0.045 mg/L for muscimol mdpi.comnih.govnih.gov.

Gas chromatography-mass spectrometry (GC-MS) has also been used for the determination of ibotenic acid and muscimol, typically requiring derivatization due to the low volatility of these compounds sci-hub.seresearchgate.net. An empirical estimation using GC-MS reported a LOD of 1 µg/ml for both ibotenic acid and muscimol in urine researchgate.netscribd.com.

The variability in reported LOD and LOQ values across different studies highlights the impact of the analytical technique, sample preparation protocol, and matrix effects on method sensitivity. Researchers aim to develop methods with sufficiently low detection and quantification limits to accurately measure the concentrations of ibotenic acid and muscimol present in relevant samples, which can vary significantly depending on the source and context of analysis mdpi.com.

Here is a summary of reported LOD and LOQ values:

| Compound | Matrix | Analytical Method | Derivatization | LOD | LOQ | Reference |

| Ibotenic Acid | Mushroom | HPLC-UV | Dansyl Chloride + Ethylation | 7.8 mg/L | 25.9 mg/L | researchgate.net |

| Muscimol | Mushroom | HPLC-UV | Dansyl Chloride + Ethylation | 1.4 mg/L | 4.6 mg/L | researchgate.net |

| Ibotenic Acid | Not Specified | Ion-interaction HPLC-UV | No | 18 µg/L | Not Specified | tandfonline.comresearchgate.net |

| Muscimol | Not Specified | Ion-interaction HPLC-UV | No | 30 µg/L | Not Specified | tandfonline.comresearchgate.net |

| Ibotenic Acid | Plasma | LC-MS/MS | Dansyl Chloride | 0.3 ng/mL | 1 ng/mL (Linear Range Start) | nih.govresearchgate.net |

| Muscimol | Plasma | LC-MS/MS | Dansyl Chloride | 0.1 ng/mL | 1 ng/mL (Linear Range Start) | nih.govresearchgate.net |

| Ibotenic Acid | Mushroom | LC-MS/MS | Not Specified | Not Specified | 0.01-0.2 mg/kg (Range for 12 toxins) | mdpi.com |

| Muscimol | Mushroom | LC-MS/MS | Not Specified | Not Specified | 0.01-0.2 mg/kg (Range for 12 toxins) | mdpi.com |

| Ibotenic Acid | Biological Liquids (Serum, Urine, SGF) | LC-MS/MS | Not Specified | Not Specified | 0.15-2.0 µg/L (Range for 10 toxins) | mdpi.com |

| Muscimol | Biological Liquids (Serum, Urine, SGF) | LC-MS/MS | Not Specified | Not Specified | 0.15-2.0 µg/L (Range for 10 toxins) | mdpi.com |

| Ibotenic Acid | Saliva | CE-C⁴D | No | 2.1 mg/L | 7.9 mg/L | researchgate.netrsc.org |

| Muscimol | Urine | SDME-CE | No | 0.016 mg/L | 0.045 mg/L | mdpi.comnih.govnih.gov |

| Ibotenic Acid | Urine | GC-MS | Derivatization | 1 µg/ml | Not Specified (Imprecision within limits for LOQ) | researchgate.netscribd.com |

| Muscimol | Urine | GC-MS | Derivatization | 1 µg/ml | Not Specified (Imprecision within limits for LOQ) | researchgate.netscribd.com |

| Ibotenic Acid | Serum | LC-MS/MS | Not Specified | 1.0 ng/ml | 10 ng/ml (Linear Range Start) | researchgate.netresearchgate.net |

| Muscimol | Serum | LC-MS/MS | Not Specified | 2.5 ng/ml | 10 ng/ml (Linear Range Start) | researchgate.netresearchgate.net |

Vi. Research Applications and Emerging Areas

In vitro and In vivo Models Utilizing Ibotenic Acid

Ibotenic acid is utilized in both in vitro and in vivo models to study various neurological processes and disorders. ontosight.aimdpi.com Its ability to selectively destroy neuronal cell bodies while largely sparing axons of passage makes it a preferred agent for creating specific lesions. frontiersin.orgfrontiersin.org

Primary Cultured Neurons

Ibotenic acid is employed in primary cultured neurons to investigate its neurotoxic effects and the mechanisms underlying excitotoxicity. Studies have used ibotenic acid exposure in primary cultures of rat hippocampal neurons to model excitotoxic neuronal damage, such as that seen in Alzheimer's disease. nih.govjst.go.jpnih.gov Research in primary hippocampal neuronal cultures has shown that ibotenic acid exposure can lead to significant neuronal cell loss. nih.gov For example, in one study using rat primary hippocampal neuronal cultures, ibotenic acid exposure resulted in 60% to 70% neuronal cell loss in both astroglial/neuronal and astroglial/neuronal/microglial cultures. nih.gov These in vitro models allow for detailed examination of cellular responses to ibotenic acid, including changes in membrane potential and action potential properties. nih.gov

Rodent Models for Brain Lesioning

Rodent models, particularly rats and mice, are extensively used with ibotenic acid to create targeted brain lesions for studying the functional roles of specific brain regions and modeling neurological disorders. wikipedia.orgontosight.aifrontiersin.org Ibotenic acid is favored over some other lesioning agents due to its site-specificity and long-term stability in saline solution. wikipedia.org It induces excitotoxicity in rodents by overactivating NMDA and metabotropic glutamate (B1630785) receptors. wikipedia.org

Stereotaxic injection of ibotenic acid into specific brain areas in rats is a common technique to create precise lesions. frontiersin.org For instance, injections into the hippocampus are used to study learning and memory deficits, as hippocampal lesioning can lead to a considerable loss of cells in pyramidal layers (CA1-CA3) and granule cells in the dentate gyrus. wikipedia.org Ibotenic acid lesioning in the hippocampus can also cause some damage to axons along the perforant pathway. wikipedia.org Studies have also utilized bilateral injections of ibotenic acid into the entorhinal cortex in rats to model cognitive dysfunctions relevant to neurodegenerative diseases, stroke, or traumatic brain injury. nih.gov This method has been shown to reliably produce deficits in spatial learning tasks. nih.gov Furthermore, ibotenic acid has been used to lesion the nucleus basalis magnocellularis in rats to study cholinergic deficits and their impact on hematological parameters. scialert.net

The selectivity of ibotenic acid in targeting neuronal cell bodies while sparing axons of passage is a key advantage in creating perikaryal-specific lesions regardless of the injection site. nih.govfrontiersin.orgfrontiersin.org This contrasts with other excitotoxins like kainic acid, which can exhibit more variable neuronal vulnerability and higher convulsive activity. frontiersin.orgresearchgate.net

Primate Models

Ibotenic acid has also been employed in non-human primate models to investigate the function of specific brain regions and to model neurological conditions. ontosight.aifrontiersin.orgoup.com Similar to rodent models, ibotenic acid is used to create targeted lesions. frontiersin.orgoup.com For example, stereotaxic injections of ibotenic acid into the basal forebrain of non-human primates have been used to mimic the loss of cholinergic neurons and associated cognitive deficits observed in conditions like Alzheimer's disease. oup.com Lesions limited to the hippocampal region in monkeys using ibotenic acid have been shown to impair performance in tasks related to recognition memory and learning. oup.com Ibotenic acid injections into the striatum have been used to model Huntington's disease by inducing preferential loss of striatal GABAergic neurons. oup.com Additionally, permanent ibotenic acid lesions have been made in the nucleus prepositus hypoglossi in rhesus macaques to study deficits in eye movement, demonstrating the utility of this method for investigating specific neural circuits. nih.gov Ibotenic acid is noted for its ability to create specific gray matter lesions in primates without damaging the white matter. frontiersin.org

Ibotenic Acid in the Study of Excitatory Amino Acid Neurotransmission

Ibotenic acid's action as a potent glutamate receptor agonist makes it a valuable tool for studying excitatory amino acid neurotransmission. wikipedia.orgontosight.ai It strongly activates NMDA, group I and II metabotropic glutamate receptors, and weakly activates AMPA and kainate receptors. wikipedia.org Its interaction with these receptors allows researchers to investigate the roles of different glutamate receptor subtypes in neuronal excitation and signaling. wikipedia.org

Studies have utilized ibotenic acid as a lead compound to synthesize and test analogues for their interaction with excitatory amino acid receptors. nih.gov This research has contributed to the understanding of the structural requirements for agonist activity at different glutamate receptors, such as AMPA receptors. nih.gov The use of ibotenic acid and its analogues has been instrumental in proposing and later confirming the existence of multiple ionotropic glutamate receptor families, including NMDA, AMPA, and kainate receptors. frontiersin.org

Research using ibotenic acid has also provided insights into the dynamics of neurotransmitter levels following excitotoxic insult. A preliminary study in mice exposed to ibotenic acid showed time-dependent and region-dependent changes in levels of various neurotransmitters, including a significant reduction in glutamic acid concentrations in the hippocampus and brain stem. frontiersin.orgfrontiersin.org This highlights the impact of ibotenic acid-induced excitotoxicity on endogenous excitatory neurotransmitter systems.

Investigation of Endogenous Excitotoxins and Neuroprotection

Ibotenic acid has played a role in the investigation of endogenous excitotoxins and potential neuroprotective strategies. The understanding of ibotenic acid's NMDA receptor-mediated mechanism of action contributed to the identification of quinolinic acid, a tryptophan metabolite, as an endogenous excitotoxin. nih.govfrontiersin.org This connection arose from comparative studies of excitotoxic agents and their mechanisms. frontiersin.org

The concept that endogenous compounds might play causative roles in the neuropathology of neurological and psychiatric disorders was partly informed by the discovery of the excitotoxic properties of quinolinic acid and the neuroprotective effects of the related metabolite, kynurenic acid. nih.govfrontiersin.orgresearchgate.netnih.gov Research using excitotoxin models, including those induced by ibotenic acid, has explored agents that might raise levels of endogenous kynurenic acid as a neuroprotective strategy. nih.govqueensu.ca These studies aim to understand how endogenous mechanisms can protect against excitotoxic damage.

Furthermore, studies using ibotenic acid in in vitro and in vivo models have investigated the potential neuroprotective effects of various compounds. For instance, research in primary hippocampal neuronal cultures exposed to ibotenic acid has shown that certain compounds, like minocycline, can prevent ibotenic acid-induced neurotoxic effects, particularly in the presence of microglia. nih.gov This suggests that neuroprotective strategies can target microglial activation in excitotoxicity.

Biotechnological Applications and Future Research Directions

While ibotenic acid is primarily known for its research applications as a neurotoxin, the study of its biosynthesis and related compounds opens avenues for biotechnological applications and future research directions. The biosynthesis of ibotenic acid from glutamic acid involves specific enzymes encoded within a biosynthetic gene cluster. wikipedia.orgnih.gov Elucidating the full biosynthetic pathway could enable its utilization in biotechnological processes. nih.gov

The identification of the genetic basis for ibotenic acid formation provides new insights into the production of psychoactive metabolites in Amanita mushrooms. nih.govresearchgate.net Understanding these pathways could potentially lead to biotechnological approaches for producing ibotenic acid or related compounds, although the focus is likely on understanding the enzymes involved rather than large-scale production of the neurotoxin itself.

Future research directions may involve further exploration of the enzymes and genes involved in ibotenic acid biosynthesis for potential applications in synthetic biology or the production of related pharmaceutical compounds. nih.gov Given that ibotenic acid is a structural analogue of glutamate and its derivative AMPA is named after a glutamate receptor, further studies on ibotenic acid analogues could lead to the development of new pharmacological agents targeting glutamate receptors for therapeutic purposes. wikipedia.orgnih.govresearchgate.net Research into the neuroprotective mechanisms against ibotenic acid-induced excitotoxicity may also identify potential therapeutic targets for treating neurodegenerative diseases. nih.govnih.gov

Ongoing Research and Underexplored Aspects of Ibotenic Acid

Ongoing research into ibotenic acid continues to explore its complex interactions within the central nervous system, building upon its established role as a glutamate receptor agonist, particularly at NMDA and metabotropic glutamate receptors. While its use as a neurotoxin for creating targeted brain lesions in animal models is well-characterized, researchers are still investigating the nuances of its neurotoxic mechanisms and exploring potential therapeutic implications of its interaction with glutamate and GABAergic systems.

Recent studies highlight the impact of ibotenic acid exposure on various neurotransmitter systems. A preliminary study in mice investigated the time-correlated changes in neurotransmitter levels across different brain regions following ibotenic acid exposure. This research observed significant alterations in neurotransmitters related to the GABA/Glutamic-Acid, dopaminergic, serotonergic, and cholinergic systems. frontiersin.orgfrontiersin.org Notably, glutamic acid concentrations were found to be significantly reduced in the hippocampus and brain stem after 4 hours of exposure. frontiersin.org Epinephrine levels in the cerebral cortex also decreased at 20 minutes, while tyrosine levels in the brain stem and cerebellum decreased after 4 hours. frontiersin.org In the brain stem, tryptophan levels decreased, and choline (B1196258) levels significantly decreased, while homovanillic acid levels increased. frontiersin.org These findings offer new insights into the neurotoxic mechanisms of ibotenic acid and indicate time-dependent and region-specific effects on neurotransmitter profiles. frontiersin.orgfrontiersin.org

Despite these advances, the underlying mechanisms of ibotenic acid's neurotoxicity are still considered poorly understood. frontiersin.orgfrontiersin.org Limitations in current research include the analysis of a restricted number of brain regions, the predominant use of male mice in early adulthood which limits understanding across different ages and sexes, and the absence of long-term follow-up periods. frontiersin.orgfrontiersin.org Future studies are needed to encompass a broader range of brain regions, include animals of varying ages and sexes, and investigate the long-term effects of exposure. frontiersin.orgfrontiersin.org

The relationship between ibotenic acid and muscimol (B1676869), its decarboxylation product, remains a subject of research. Ibotenic acid is considered a precursor to muscimol, and its decarboxylation can occur in vivo. frontiersin.orgwikipedia.orgvu.lt While muscimol is known for its potent activity at GABAA receptors, the direct psychoactive effects of ibotenic acid itself are not fully understood, although some researchers speculate it may have stimulant properties. wikipedia.org Preclinical studies suggest that both muscimol and ibotenic acid may exert neuroactive effects, with potential roles in neuroprotection, cognitive enhancement, and endocrine modulation, but their therapeutic potential requires verification through clinical trials. vu.lt